2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the thiophene ring and finally the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-morpholinyl)-2-(2-thienyl)quinoline hydrobromide
- 4,6-disubstituted-2-(4-morpholinyl)pyrimidines
Uniqueness
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of a morpholine ring, a thiophene ring, and a thiadiazole ring This structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C12H14N4O2S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(8-16-3-5-18-6-4-16)13-12-15-14-11(20-12)9-2-1-7-19-9/h1-2,7H,3-6,8H2,(H,13,15,17) |
InChI Key |
OUFSGKHVEYHBKQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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